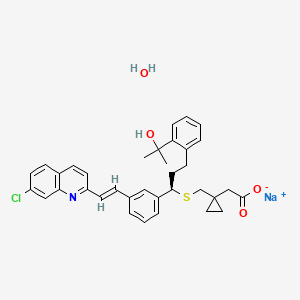![molecular formula C15H14ClN3OS B12041229 (2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide](/img/structure/B12041229.png)
(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide” is a chemical compound with the following structural formula:
C23H20ClN3O4
It belongs to the class of hydrazine derivatives and contains both a hydrazone functional group and a thioamide moiety. The compound’s systematic name reflects its structure: it consists of a hydrazinecarbothioamide core attached to a benzylidene group with a chlorobenzyl ether substituent.
Méthodes De Préparation
Synthetic Routes: The synthetic preparation of this compound involves the condensation of appropriate precursors. One common method is the reaction between a hydrazinecarbothioamide derivative and a chlorobenzaldehyde derivative. The reaction proceeds via the formation of a hydrazone linkage.
Reaction Conditions: The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures. Solvents like ethanol or acetonitrile are commonly used. Acidic or basic catalysts may facilitate the condensation process.
Industrial Production: While industrial-scale production details are scarce due to the compound’s rarity, it is likely synthesized in specialized laboratories or research settings.
Analyse Des Réactions Chimiques
Reactivity: “(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide” can undergo various reactions:
Oxidation: It may be oxidized under appropriate conditions.
Reduction: Reduction of the carbonyl group could yield the corresponding hydrazine.
Substitution: The chlorobenzyl ether group is susceptible to nucleophilic substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium hydroxide (KOH).
Major Products: The major products depend on the specific reaction conditions. Oxidation may yield an oxoacid derivative, while reduction could lead to the hydrazine counterpart.
Applications De Recherche Scientifique
Chemistry:
- The compound’s unique structure makes it interesting for coordination chemistry studies.
- It could serve as a ligand in metal complexes.
- Limited research exists, but its hydrazone functionality suggests potential bioactivity.
- Further investigation is needed to explore its pharmacological properties.
- Industrial applications remain speculative due to its rarity.
Mécanisme D'action
The exact mechanism by which “(2E)-2-{4-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarbothioamide” exerts its effects is not well-documented. It likely interacts with specific molecular targets or pathways, but further research is essential.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C15H14ClN3OS |
|---|---|
Poids moléculaire |
319.8 g/mol |
Nom IUPAC |
[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C15H14ClN3OS/c16-13-5-1-12(2-6-13)10-20-14-7-3-11(4-8-14)9-18-19-15(17)21/h1-9H,10H2,(H3,17,19,21)/b18-9+ |
Clé InChI |
XSAOARPCWOEQSC-GIJQJNRQSA-N |
SMILES isomérique |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/NC(=S)N)Cl |
SMILES canonique |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NNC(=S)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-(ethylamino)ethyl)-6-hydroxy-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide hydrochloride](/img/structure/B12041147.png)

![Ethyl 6-bromo-5-[2-(4-chlorophenyl)-2-oxoethoxy]-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12041155.png)
![6-Hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (5-methyl-thiazol-2-yl)-amide](/img/structure/B12041158.png)
![(E)-3-phenyl-N-[2,2,2-trichloro-1-(3-methoxypropylamino)ethyl]prop-2-enamide](/img/structure/B12041161.png)




![2-(2-chlorophenoxy)-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B12041197.png)

![3-[(6S)-6-[(4-chlorophenyl)sulfonylamino]-2-methyl-5,6,7,8-tetrahydronaphthalen-1-yl]propanoic acid](/img/structure/B12041204.png)


